Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1355247-48-1
VCID: VC2713177
InChI: InChI=1S/C14H12FNO2.ClH/c1-18-14(17)11-5-10(6-12(15)7-11)9-3-2-4-13(16)8-9;/h2-8H,16H2,1H3;1H
SMILES: COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)F.Cl
Molecular Formula: C14H13ClFNO2
Molecular Weight: 281.71 g/mol

Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride

CAS No.: 1355247-48-1

Cat. No.: VC2713177

Molecular Formula: C14H13ClFNO2

Molecular Weight: 281.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride - 1355247-48-1

Specification

CAS No. 1355247-48-1
Molecular Formula C14H13ClFNO2
Molecular Weight 281.71 g/mol
IUPAC Name methyl 3-(3-aminophenyl)-5-fluorobenzoate;hydrochloride
Standard InChI InChI=1S/C14H12FNO2.ClH/c1-18-14(17)11-5-10(6-12(15)7-11)9-3-2-4-13(16)8-9;/h2-8H,16H2,1H3;1H
Standard InChI Key JIBDUUFPHJJEBT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)F.Cl
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)F.Cl

Introduction

Physicochemical Properties

Physical Properties

While specific data for the hydrochloride salt form is limited in the available literature, properties can be inferred from similar compounds and general principles of salt formation:

PropertyValueNotes
Molecular FormulaC₁₄H₁₂FNO₂·HClHydrochloride salt
Molecular Weight281.71 g/molIncluding HCl
Physical StateSolidAt room temperature
SolubilityHigher water solubility than free baseTypical for hydrochloride salts
Melting PointExpected to be higher than free baseCharacteristic of salt forms

Spectroscopic Data

Based on similar fluorinated aromatic compounds, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show:

  • Aromatic protons in the 6.5-8.0 ppm range

  • Methyl ester protons around 3.8-3.9 ppm

  • Amino protons appearing as a broad signal around 5.0-7.0 ppm (protonated form)

Mass Spectrometry

The compound would likely show a molecular ion peak corresponding to the free base (M⁺: 245) with characteristic fragmentation patterns including loss of the methyl group from the ester moiety .

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride typically involves:

  • Formation of the biphenyl core structure

  • Introduction of the carboxylate functionality

  • Conversion to the hydrochloride salt

Palladium-Catalyzed Cross-Coupling Reactions

A common approach for synthesizing biphenyl structures is through Suzuki-Miyaura cross-coupling . This reaction typically involves:

  • Reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst

  • Base-mediated conditions to facilitate the coupling

  • Purification of the biphenyl product

For fluorinated derivatives, the following reaction conditions have proven effective:

Reaction ComponentTypical Conditions
CatalystPd(dppf)·CH₂Cl₂ (1:1), 2-4 mol%
BaseK₂CO₃ (6 equiv.)
Solvent SystemDME:H₂O (3:1)
Temperature100°C
Reaction Time3-4.5 hours

Preparation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt typically involves:

  • Dissolution of the free base in a suitable organic solvent (e.g., diethyl ether, THF)

  • Addition of hydrogen chloride solution or gas

  • Precipitation, filtration, and drying of the resulting salt

A representative procedure based on similar compounds involves treating the amine with HCl in 1,4-dioxane (4M) and isolating the precipitated hydrochloride salt.

Therapeutic AreaPotential Mechanism
Anticancer agentsEnzyme inhibition, receptor antagonism
Anti-inflammatory compoundsModulation of inflammatory pathways
CNS-active compoundsReceptor binding in the nervous system

Materials Science Applications

Biphenyl derivatives with amino and carboxylate functionalities have applications in:

  • Liquid crystal displays

  • Organic light-emitting diodes (OLEDs)

  • Polymeric materials with specific electronic properties

Research Tool Applications

The hydrochloride salt form makes this compound particularly valuable as:

  • A chemical intermediate for further functionalization

  • A reference standard for analytical methods

  • A probe for studying biological systems

Structure-Activity Relationships

Role of Fluorine Substitution

The fluorine atom at the 5-position confers several important properties:

  • Enhanced metabolic stability by resisting cytochrome P450 oxidation

  • Increased lipophilicity, potentially improving membrane permeability

  • Altered electronic properties of the aromatic ring

Importance of the Amino Group

The amino functionality at the 3' position provides:

  • A handle for hydrogen bonding interactions with biological targets

  • A site for potential further derivatization

  • Improved water solubility, especially in the protonated form

Effect of Salt Formation

The hydrochloride salt formation typically results in:

  • Significantly improved aqueous solubility

  • Enhanced chemical stability

  • Modified dissolution properties important for pharmaceutical formulations

Analytical Methods

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly employed for purity assessment of similar compounds , with typical conditions including:

  • C18 reversed-phase columns

  • Gradient elution with water/acetonitrile

  • UV detection at wavelengths corresponding to aromatic absorption

Spectroscopic Methods

  • FTIR spectroscopy for functional group identification

  • NMR for structural confirmation

  • Mass spectrometry for molecular weight verification

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